molecular formula C14H24Cl2N6O4 B515719 methyl (2S)-6-amino-2-[[5-(diaminomethylidenecarbamoyl)-1H-pyrrole-2-carbonyl]amino]hexanoate;dihydrochloride

methyl (2S)-6-amino-2-[[5-(diaminomethylidenecarbamoyl)-1H-pyrrole-2-carbonyl]amino]hexanoate;dihydrochloride

Cat. No.: B515719
M. Wt: 411.3 g/mol
InChI Key: MQPCTIGSQKJWIE-XRIOVQLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

14-3-3 Dimer Ligand is the first ligand targeting the dimerization interface of the 14-3-3ζ adapter protein.

Scientific Research Applications

Synthesis and Reactivity

  • Katritzky et al. (1995) described the conversion of 2,6-Dihydroxy-4-methyl-3-pyridinecarbonitrile into various derivatives, including 2-amino-6-chloro and 2,6-diamino derivatives, which are relevant to the synthesis and reactivity of complex organic compounds like methyl (2S)-6-amino-2-[[5-(diaminomethylidenecarbamoyl)-1H-pyrrole-2-carbonyl]amino]hexanoate;dihydrochloride (Katritzky et al., 1995).

Chemical Conjugation and Coupling Agents

  • Reddy et al. (2005) developed an efficient synthesis for a heterobifunctional coupling agent, critical for chemoselective conjugation of proteins and enzymes, which is a fundamental process in the study of complex chemicals like the one (Reddy et al., 2005).

Reactions with Aminoazole and Aromatic Aldehydes

  • Gein et al. (2008) explored reactions of methyl 4-hetaryl-2,4-dioxobutanoates with mixtures of aromatic aldehydes and aminoazoles, which could be relevant to understanding the reaction pathways and interactions of similar complex organic molecules (Gein et al., 2008).

Role in Biological Systems

  • Nemet et al. (2006) discussed the role of Methylglyoxal, a compound related to the structure , in various enzymatic and nonenzymatic reactions, and its implications in biological systems (Nemet et al., 2006).

Amino Group Migration and Formation of Novel Amino Acids

  • Tsai and Stadtman (1968) described the formation of 3,5-diaminohexanoate, a new basic amino acid intermediate, by migration of an amino group, which can be crucial in understanding the transformations of similar compounds (Tsai and Stadtman, 1968).

Properties

Molecular Formula

C14H24Cl2N6O4

Molecular Weight

411.3 g/mol

IUPAC Name

methyl (2S)-6-amino-2-[[5-(diaminomethylidenecarbamoyl)-1H-pyrrole-2-carbonyl]amino]hexanoate;dihydrochloride

InChI

InChI=1S/C14H22N6O4.2ClH/c1-24-13(23)10(4-2-3-7-15)19-11(21)8-5-6-9(18-8)12(22)20-14(16)17;;/h5-6,10,18H,2-4,7,15H2,1H3,(H,19,21)(H4,16,17,20,22);2*1H/t10-;;/m0../s1

InChI Key

MQPCTIGSQKJWIE-XRIOVQLTSA-N

Isomeric SMILES

COC(=O)[C@H](CCCCN)NC(=O)C1=CC=C(N1)C(=O)N=C(N)N.Cl.Cl

SMILES

NCCCC[C@@H](C(OC)=O)NC(C1=CC=C(C(NC(N)=N)=O)N1)=O.[H]Cl.[H]Cl

Canonical SMILES

COC(=O)C(CCCCN)NC(=O)C1=CC=C(N1)C(=O)N=C(N)N.Cl.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

14-3-3 Dimer Ligand

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl (2S)-6-amino-2-[[5-(diaminomethylidenecarbamoyl)-1H-pyrrole-2-carbonyl]amino]hexanoate;dihydrochloride
Reactant of Route 2
methyl (2S)-6-amino-2-[[5-(diaminomethylidenecarbamoyl)-1H-pyrrole-2-carbonyl]amino]hexanoate;dihydrochloride
Reactant of Route 3
Reactant of Route 3
methyl (2S)-6-amino-2-[[5-(diaminomethylidenecarbamoyl)-1H-pyrrole-2-carbonyl]amino]hexanoate;dihydrochloride
Reactant of Route 4
methyl (2S)-6-amino-2-[[5-(diaminomethylidenecarbamoyl)-1H-pyrrole-2-carbonyl]amino]hexanoate;dihydrochloride
Reactant of Route 5
methyl (2S)-6-amino-2-[[5-(diaminomethylidenecarbamoyl)-1H-pyrrole-2-carbonyl]amino]hexanoate;dihydrochloride
Reactant of Route 6
Reactant of Route 6
methyl (2S)-6-amino-2-[[5-(diaminomethylidenecarbamoyl)-1H-pyrrole-2-carbonyl]amino]hexanoate;dihydrochloride

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